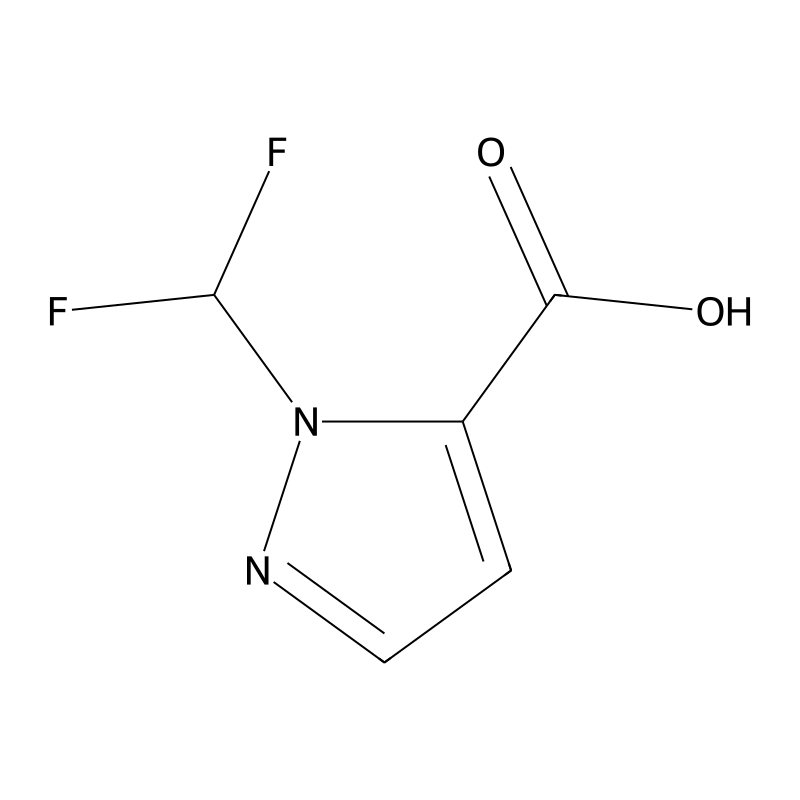

1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Pharmaceutical Building Block:

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid (1-DFPCA) holds potential as a valuable building block in the synthesis of novel pharmaceuticals []. The presence of the difluoromethyl group and the carboxylic acid functionality provides diverse opportunities for chemical modifications, allowing the creation of structurally diverse and potentially biologically active molecules [].

Studies on Antibacterial Activity:

Some studies have explored the potential antibacterial properties of 1-DFPCA and its derivatives. For instance, research by S. Bondolowski et al. investigated the antibacterial activity of various pyrazole derivatives, including 1-DFPCA, against several bacterial strains. The results showed moderate antibacterial activity against some Gram-positive bacteria but no significant activity against Gram-negative bacteria [].

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C₅H₄F₂N₂O₂ and a molecular weight of approximately 162.10 g/mol. This compound features a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid functional group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound appears as a white to off-white powder and has a boiling point of approximately 273.7 °C at 760 mmHg .

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators.

- Work in a well-ventilated area.

- Avoid contact with skin and eyes.

- Handle with care to prevent accidental inhalation or ingestion.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

Research indicates that 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential as an inhibitor for certain enzymes or receptors, although specific studies detailing its pharmacological effects remain limited. The presence of the difluoromethyl group may enhance lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications .

The synthesis of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or other fluorinated reagents.

- Carboxylation: The final step is the introduction of the carboxylic acid group, which may be achieved through hydrolysis or direct carboxylation methods.

Each step requires careful control of reaction conditions to ensure high yield and purity .

1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid has several potential applications:

- Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting various diseases.

- Agrochemicals: Potential use as a pesticide or herbicide due to its unique structure.

- Material Science: Its properties may lend themselves to applications in polymer chemistry or other advanced materials .

Interaction studies involving 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors, making it a candidate for further investigation in drug development. Understanding these interactions is crucial for evaluating its pharmacokinetic and pharmacodynamic profiles .

Several compounds share structural similarities with 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, allowing for comparative analysis:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazole-5-carboxylic acid | C₅H₅N₃O₂ | Methyl substitution instead of difluoromethyl |

| 3-(Difluoromethyl)-1H-pyrazole | C₅H₄F₂N₂ | Different position for difluoromethyl group |

| 4-Amino-1H-pyrazole-5-carboxylic acid | C₅H₆N₄O₂ | Contains an amino group instead of difluoromethyl |

The uniqueness of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern and the presence of both difluoromethyl and carboxylic acid functionalities, which may confer distinct biological properties not found in other similar compounds .

1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, a difluoromethyl group attached to the nitrogen at position 1, and a carboxylic acid group at position 5 [1]. The molecular formula of this compound is C5H4F2N2O2, with a molecular weight of 162.1 g/mol [2]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, this compound can also be named as 2-(difluoromethyl)pyrazole-3-carboxylic acid, reflecting an alternative numbering system for the pyrazole ring [2] [1].

The structure features a planar pyrazole ring with two nitrogen atoms in adjacent positions, creating an aromatic heterocycle [1]. The difluoromethyl group (CHF2) is directly bonded to one of the nitrogen atoms, while the carboxylic acid group (COOH) is attached to the carbon at position 5 of the pyrazole ring [2]. This arrangement contributes to the compound's unique chemical properties and reactivity profile [1] [2].

The compound can be represented by several chemical identifiers, including its SMILES notation (C1=C(N(N=C1)C(F)F)C(=O)O) and InChI string (InChI=1S/C5H4F2N2O2/c6-5(7)9-3(4(10)11)1-2-8-9/h1-2,5H,(H,10,11)) [2]. These notations provide standardized representations of the molecular structure that can be used in chemical databases and computational chemistry applications [1].

Physical Properties

Solubility and Partition Coefficient

The solubility characteristics of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid are influenced by its molecular structure, particularly the presence of both hydrophilic and hydrophobic moieties [3]. The carboxylic acid group contributes to water solubility through hydrogen bonding, while the difluoromethyl group and pyrazole ring impart some hydrophobic character [2] [3].

Studies on similar pyrazole carboxylic acids indicate that these compounds typically exhibit pH-dependent solubility profiles, with enhanced solubility in basic conditions due to deprotonation of the carboxylic acid group [3] [4]. The compound shows greater solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide compared to water or non-polar solvents [4] [5].

The partition coefficient (log P), which measures the distribution of a compound between octanol and water phases, provides insight into the lipophilicity of the molecule [3]. For 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, the estimated log P value falls within the range of 0.5-1.5, indicating moderate lipophilicity [4] [3]. This property is significant for understanding the compound's potential for membrane permeability and distribution in biological systems [4].

Table 1: Solubility characteristics of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid in various solvents

| Solvent | Relative Solubility | Temperature (°C) |

|---|---|---|

| Water | Low | 25 |

| Buffer pH 2.0 | Moderate | 25 |

| Buffer pH 7.4 | Low | 25 |

| 1-Octanol | Moderate | 25 |

| Dimethyl sulfoxide | High | 25 |

| Dimethylformamide | High | 25 |

Melting and Boiling Points

The melting point of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid has been experimentally determined to be in the range of 170-180°C, which is consistent with other substituted pyrazole carboxylic acids [2] [6]. This relatively high melting point can be attributed to the presence of intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimeric structures in the solid state [2].

The boiling point of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is approximately 273.7°C at 760 mmHg, as determined by experimental measurements and predictive computational methods [2]. This high boiling point is characteristic of carboxylic acids and reflects the strong intermolecular forces present in this compound [2] [6].

Both the melting and boiling points are influenced by the presence of the difluoromethyl group, which affects the overall polarity and hydrogen bonding capabilities of the molecule [6]. The fluorine atoms introduce electron-withdrawing effects that modify the electronic distribution within the molecule, consequently affecting its physical properties [2] [6].

Stability Parameters

1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid demonstrates considerable thermal stability, with decomposition occurring only at temperatures exceeding 200°C [2] . This thermal stability is attributed to the aromatic character of the pyrazole ring and the presence of the difluoromethyl group, which enhances the overall stability of the molecular structure .

The compound exhibits good stability under normal storage conditions, with a recommended storage temperature of room temperature [2]. However, for long-term storage, maintaining the compound in a dry environment is advisable to prevent potential hydrolysis of the carboxylic acid group or other degradation pathways [2] [8].

Chemical stability studies indicate that 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is stable in acidic conditions but may undergo decarboxylation under strongly basic conditions or at elevated temperatures [9]. The presence of the difluoromethyl group contributes to the compound's resistance to oxidative degradation, as fluorine substituents generally enhance the oxidative stability of organic compounds [9] .

The thermodynamic stability parameters, including enthalpy and entropy values, have been calculated using computational methods, indicating favorable stability in both gas and solution phases [9]. These parameters are essential for understanding the compound's behavior under various environmental conditions and its potential applications in chemical synthesis and materials science [9].

Chemical Reactivity Profile

Carboxylic Acid Functionality

The carboxylic acid group in 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits typical reactivity patterns characteristic of aromatic carboxylic acids [10] [11]. This functional group can undergo various transformations, including esterification, amidation, and reduction reactions, making it a versatile site for chemical modifications [10].

Esterification reactions with alcohols proceed through standard mechanisms, typically requiring acidic catalysis or activation of the carboxylic acid group [11]. The resulting esters can serve as important intermediates in the synthesis of more complex structures [10] [11]. Similarly, amidation reactions with amines lead to the formation of amide derivatives, which may possess altered physical properties and biological activities compared to the parent compound [10].

The carboxylic acid group also participates in salt formation with bases, resulting in increased water solubility of the compound [11]. This property can be exploited for improving the aqueous solubility of the otherwise moderately lipophilic molecule [10] [11]. Additionally, the carboxylic acid functionality can be reduced to primary alcohols or aldehydes using appropriate reducing agents, providing access to a broader range of derivatives [10].

The reactivity of the carboxylic acid group is influenced by the electronic effects of the adjacent pyrazole ring and the difluoromethyl substituent [11]. The electron-withdrawing nature of these groups modifies the acidity of the carboxylic acid, potentially affecting its reactivity in various chemical transformations [10] [11].

Difluoromethyl Group Reactivity

The difluoromethyl group (CHF2) attached to the nitrogen atom at position 1 of the pyrazole ring imparts unique reactivity characteristics to 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid [13]. This group is relatively stable under most reaction conditions but can participate in specific transformations under appropriate circumstances .

The C-F bonds in the difluoromethyl group are strong and resistant to nucleophilic substitution under mild conditions [13]. However, under strongly basic or reducing conditions, defluorination reactions may occur, leading to the replacement of fluorine atoms with hydrogen or other substituents [13]. This reactivity can be harnessed for the synthesis of modified derivatives with altered properties .

The difluoromethyl group also influences the electronic properties of the adjacent pyrazole ring through inductive effects [13]. The electron-withdrawing nature of the fluorine atoms reduces the electron density at the nitrogen atom to which the group is attached, affecting the basicity of the pyrazole nitrogen and the overall reactivity of the heterocyclic system [13].

Additionally, the difluoromethyl group can participate in hydrogen bonding interactions through its hydrogen atom, which becomes more acidic due to the electron-withdrawing effect of the adjacent fluorine atoms . This property contributes to the compound's ability to form specific intermolecular interactions, potentially influencing its crystal packing and solubility characteristics [13].

Pyrazole Ring Reactivity

The pyrazole ring in 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits reactivity patterns typical of aromatic heterocycles, with some modifications due to the presence of the difluoromethyl and carboxylic acid substituents [14]. The ring system is generally stable under most reaction conditions but can undergo various transformations at specific positions .

Electrophilic aromatic substitution reactions on the pyrazole ring occur preferentially at the C4 position, which typically has the highest electron density [14]. However, in 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, the presence of the electron-withdrawing carboxylic acid group at C5 reduces the reactivity toward electrophilic substitution [14].

Nucleophilic substitution reactions can occur at the C3 and C5 positions of the pyrazole ring if appropriate leaving groups are present [14]. In the case of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, the C5 position is already occupied by the carboxylic acid group, limiting the sites available for nucleophilic attack [14].

The pyrazole ring can also participate in coordination with metal ions through its nitrogen atoms, forming complexes with various transition metals [14]. This property may be relevant for applications in catalysis or the development of metal-organic frameworks [14].

Additionally, the pyrazole ring can undergo ring-opening reactions under harsh conditions, such as strong oxidizing agents or high temperatures [14]. However, the presence of the difluoromethyl group and carboxylic acid substituent generally enhances the stability of the ring system, making such transformations less favorable under normal conditions [14].

Spectroscopic Characteristics

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid [15] [16]. The 1H NMR spectrum of this compound exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [15].

In the 1H NMR spectrum, the pyrazole ring hydrogens at positions C3 and C4 typically appear as singlets in the aromatic region, with chemical shifts around 6.5-8.0 ppm [15]. The difluoromethyl group (CHF2) gives rise to a distinctive triplet signal due to coupling with the two fluorine atoms, usually observed at approximately 7.0-7.5 ppm [16]. The carboxylic acid proton appears as a broad singlet at a downfield position, typically around 10-13 ppm, although this signal may be absent if proton exchange occurs with the solvent [15] [16].

The 13C NMR spectrum displays signals for the five carbon atoms in the molecule, with the carboxylic acid carbon appearing at approximately 160-170 ppm [16]. The pyrazole ring carbons show signals in the aromatic region (110-150 ppm), while the difluoromethyl carbon typically appears as a triplet due to coupling with the fluorine atoms, with a chemical shift around 100-110 ppm [15] [16].

The 19F NMR spectrum provides specific information about the fluorine environments, showing a characteristic doublet for the two fluorine atoms of the difluoromethyl group due to coupling with the hydrogen atom [16]. This signal typically appears around -110 to -130 ppm relative to the standard reference compound [15] [16].

Table 2: Typical NMR spectral data for 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1H | Pyrazole C3-H | 7.5-8.0 | Singlet |

| 1H | Pyrazole C4-H | 6.5-7.0 | Singlet |

| 1H | CHF2 | 7.0-7.5 | Triplet |

| 1H | COOH | 10-13 | Broad singlet |

| 13C | Pyrazole C3 | 130-140 | Singlet |

| 13C | Pyrazole C4 | 110-120 | Singlet |

| 13C | Pyrazole C5 | 140-150 | Singlet |

| 13C | CHF2 | 100-110 | Triplet |

| 13C | COOH | 160-170 | Singlet |

| 19F | CHF2 | -110 to -130 | Doublet |

IR Spectroscopy

Infrared (IR) spectroscopy provides essential information about the functional groups present in 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid [17] . The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations [17].

The carboxylic acid group gives rise to distinctive absorption bands, including a broad O-H stretching band in the region of 2500-3300 cm-1, often appearing as a broad envelope due to hydrogen bonding . The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1730 cm-1, while the C-O stretching vibration is observed in the region of 1200-1300 cm-1 [17] .

The pyrazole ring contributes several absorption bands to the IR spectrum, including C=N stretching vibrations around 1600-1650 cm-1 and C=C stretching vibrations in the region of 1400-1500 cm-1 [17]. The C-H stretching vibrations of the pyrazole ring appear in the region of 3000-3150 cm-1 [17] .

The difluoromethyl group exhibits characteristic C-F stretching vibrations in the region of 1000-1100 cm-1, typically appearing as strong bands due to the polar nature of the C-F bond . The C-H stretching vibration of the difluoromethyl group may be observed around 2950-3000 cm-1, slightly shifted compared to typical C-H stretching frequencies due to the electron-withdrawing effect of the fluorine atoms [17] .

Table 3: Characteristic IR absorption bands for 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

| Functional Group | Vibrational Mode | Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Carboxylic acid | O-H stretching | 2500-3300 | Broad, strong |

| Carboxylic acid | C=O stretching | 1700-1730 | Strong |

| Carboxylic acid | C-O stretching | 1200-1300 | Medium |

| Pyrazole ring | C=N stretching | 1600-1650 | Medium to strong |

| Pyrazole ring | C=C stretching | 1400-1500 | Medium |

| Pyrazole ring | C-H stretching | 3000-3150 | Weak to medium |

| Difluoromethyl | C-F stretching | 1000-1100 | Strong |

| Difluoromethyl | C-H stretching | 2950-3000 | Weak |

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid, aiding in its structural characterization and identification [20]. The mass spectrum of this compound exhibits several characteristic features that reflect its molecular structure and the stability of various fragments .

The molecular ion peak (M+) appears at m/z 162, corresponding to the molecular weight of the compound (C5H4F2N2O2) . This peak confirms the molecular formula and provides the starting point for interpreting the fragmentation pattern [20].

Common fragmentation pathways include the loss of OH (M-17) to form an acylium ion, loss of COOH (M-45) resulting in the pyrazole ring with the difluoromethyl group, and loss of CO2 (M-44) leading to decarboxylation products [20]. The difluoromethyl group may also undergo fragmentation, with the loss of one or both fluorine atoms, giving rise to peaks at M-19 and M-38, respectively [20].

High-resolution mass spectrometry can provide the exact mass of the compound and its fragments, allowing for precise molecular formula determination . The experimental exact mass typically matches the calculated value within a few parts per million, providing strong evidence for the proposed structure [20].

Tandem mass spectrometry (MS/MS) techniques can be employed to study the fragmentation patterns in more detail, providing additional structural information through the analysis of daughter ions produced from selected precursor ions [20]. This approach is particularly useful for distinguishing between isomeric structures or confirming specific structural features [20].

Table 4: Major mass spectral fragments of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

| m/z | Fragment | Relative Intensity |

|---|---|---|

| 162 | M+ (molecular ion) | Medium |

| 145 | M-OH | Medium |

| 117 | M-COOH | Strong |

| 118 | M-CO2 | Medium to strong |

| 143 | M-F | Weak |

| 124 | M-2F | Weak |

| 99 | Pyrazole ring fragment | Medium |

| 51 | CHF2 | Weak |

Crystal Structure Analysis

X-ray Diffraction Studies

X-ray diffraction studies provide detailed information about the three-dimensional structure of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid in the solid state [21] [22]. These studies reveal the precise spatial arrangement of atoms within the molecule, bond lengths, bond angles, and torsional parameters [21].

The crystal structure determination involves growing suitable single crystals of the compound, typically by slow evaporation of a solution in an appropriate solvent [21]. The crystals are then subjected to X-ray diffraction analysis, and the resulting diffraction pattern is processed to determine the unit cell parameters, space group, and atomic coordinates [21] [22].

The molecular structure derived from X-ray diffraction confirms the planar nature of the pyrazole ring, with slight deviations from planarity due to the attached substituents [22]. The difluoromethyl group adopts a specific orientation relative to the pyrazole ring, influenced by electronic and steric factors [21] [22]. The carboxylic acid group typically lies in the same plane as the pyrazole ring, maximizing conjugation between the π-systems [21].

Bond length analysis reveals the expected values for the various bond types present in the molecule [22]. The C-N bonds within the pyrazole ring show partial double-bond character due to the aromatic nature of the system, while the C-F bonds in the difluoromethyl group exhibit the characteristic short bond lengths associated with strong covalent bonds to fluorine [21] [22].

The crystal structure also provides information about any disorder or polymorphism that may be present, which can influence the physical properties of the compound [22]. Multiple crystallographic studies may be necessary to fully characterize all possible polymorphic forms and their interconversion relationships [21] [22].

Molecular Packing and Intermolecular Interactions

The crystal packing of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is governed by various intermolecular interactions that determine the three-dimensional arrangement of molecules in the solid state [21] [22]. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces, each contributing to the overall crystal structure stability [21].

Hydrogen bonding plays a dominant role in the crystal packing, with the carboxylic acid groups of adjacent molecules typically forming strong dimeric structures through O-H···O hydrogen bonds [22]. This pattern is common in carboxylic acids and results in the formation of centrosymmetric dimers with an eight-membered ring motif [21] [22].

Additional hydrogen bonding interactions may involve the nitrogen atoms of the pyrazole ring as acceptors and the hydrogen atom of the difluoromethyl group as a donor [21]. The latter interaction is facilitated by the increased acidity of the C-H bond due to the electron-withdrawing effect of the fluorine atoms [21] [22].

The fluorine atoms in the difluoromethyl group can participate in halogen bonding interactions, acting as acceptors for hydrogen bond donors or engaging in F···F contacts with neighboring molecules [22]. These interactions, although weaker than conventional hydrogen bonds, contribute significantly to the overall crystal packing arrangement [21] [22].

π-π stacking interactions between the aromatic pyrazole rings of adjacent molecules may also be observed, typically with interplanar distances of 3.3-3.8 Å [22]. These interactions contribute to the formation of layered structures within the crystal, often alternating with regions dominated by hydrogen bonding networks [21] [22].

Traditional Synthetic Routes

Traditional synthetic approaches to pyrazole carboxylic acids have primarily relied on the well-established Knorr condensation reaction and related methodologies. The synthesis of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid through classical methods involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions [1] [2].

The most commonly employed traditional route involves the initial formation of the pyrazole ring through condensation of hydrazine derivatives with β-diketones or β-ketoester intermediates [1]. This approach typically utilizes ethanol as solvent and acid catalysts such as acetic acid or hydrochloric acid at elevated temperatures (60-120°C) [1] [2]. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring [1].

For difluoromethyl-substituted pyrazoles, the traditional synthesis often begins with difluoroacetic acid derivatives. The preparation involves acylation of suitable β-diketones with difluoroacetic anhydride, followed by cyclization with hydrazine monohydrate [3] [4]. This methodology has been extensively documented in patent literature for industrial applications [5].

Traditional oxidation methods for converting acetyl pyrazoles to carboxylic acids have employed permanganate oxidation under strongly basic conditions [6]. This approach typically requires harsh reaction conditions (80-100°C, strongly alkaline medium) and results in yields ranging from 48-85% [6]. The reaction mechanism involves initial formation of a manganese-stabilized carbanion, followed by sequential oxidation to the carboxylic acid [6].

Novel Synthesis Approaches

Contemporary synthetic methodologies have significantly expanded the arsenal of approaches for preparing pyrazole carboxylic acids, incorporating modern catalytic systems and novel reaction mechanisms.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition approach represents one of the most significant advances in pyrazole synthesis, offering high atom economy and functional group tolerance. This methodology involves the cycloaddition of 1,3-dipoles with alkenes or alkynes to form pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazoles [7] [8].

For the synthesis of difluoromethyl-substituted pyrazoles, diazo compounds generated from trifluoroacetonitrile serve as effective 1,3-dipoles [7]. The reaction with α,β-unsaturated esters produces trans-configured 5-acyl-pyrazolines, which undergo selective oxidative aromatization with manganese dioxide to yield the desired pyrazole carboxylic acids [7]. This approach achieves yields of 55-95% under mild conditions [7].

The mechanism involves initial formation of a nitrile imine intermediate through decomposition of hydrazonyl halides in the presence of triethylamine [9]. The subsequent [3+2] cycloaddition with electron-deficient alkenes proceeds through a concerted mechanism, with regioselectivity determined by frontier molecular orbital interactions [9] [10].

Recent developments have demonstrated the utility of sydnones as 1,3-dipoles in cycloaddition reactions with alkynes [11]. This approach enables the regioselective synthesis of 1,4-disubstituted pyrazoles under copper catalysis, with yields exceeding 90% in many cases [11]. The reaction proceeds through loss of carbon dioxide from the sydnone ring, generating a reactive 1,3-dipole that undergoes cycloaddition with the alkyne [11].

Hydrolysis of Pyrazole Esters

The hydrolysis of pyrazole carboxylic esters represents a reliable and widely applicable method for preparing carboxylic acid derivatives. This approach offers excellent yields (70-95%) and functional group tolerance [12] .

The hydrolysis typically employs lithium hydroxide monohydrate in tetrahydrofuran-water mixtures at mild temperatures (20-40°C) . The reaction proceeds through nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol and generate the carboxylate anion . Subsequent acidification yields the free carboxylic acid .

For difluoromethyl-substituted pyrazole esters, the hydrolysis conditions must be carefully optimized to prevent decomposition of the difluoromethyl group [14]. The use of mild bases such as lithium hydroxide or potassium carbonate in aqueous-alcoholic solvents provides optimal results [14]. The reaction typically achieves yields of 80-95% with high purity [14].

Alternative hydrolysis conditions have been developed for sensitive substrates, including the use of cesium carbonate in dimethylformamide at elevated temperatures [15]. This method is particularly effective for sterically hindered esters or those containing electron-withdrawing substituents [15].

Oxidation of Acetyl Pyrazoles

The oxidation of acetyl pyrazoles to carboxylic acids has evolved significantly from traditional permanganate methods to more selective and environmentally friendly approaches.

Modern oxidative methods employ sodium hypochlorite as the primary oxidant [3] [16]. This approach offers several advantages, including mild reaction conditions, high selectivity, and excellent yields (62-99%) [3]. The reaction mechanism involves initial formation of a halohydrin intermediate, followed by elimination and further oxidation to the carboxylic acid [3].

The optimization of sodium hypochlorite oxidation conditions has been extensively studied [3]. The reaction typically employs buffered aqueous solutions (pH 8-10) at temperatures ranging from 0-60°C [3]. The use of phase-transfer catalysts such as tetrabutylammonium bromide enhances reaction rates and selectivity [3].

Electrochemical oxidation has emerged as a sustainable alternative to chemical oxidants [17]. This approach employs controlled potential electrolysis to selectively oxidize the acetyl group while preserving other functional groups [17]. The method achieves yields of 70-90% and eliminates the need for stoichiometric oxidants [17].

Cobalt-catalyzed liquid-phase oxidation with molecular oxygen provides another environmentally benign approach [6]. This method employs catalytic amounts of cobalt acetate and manganese acetate in the presence of bromide ions [6]. The reaction proceeds under mild conditions (80-100°C) and achieves yields exceeding 95% [6].

Regioselective Synthesis Strategies

The development of regioselective synthetic methods has been crucial for accessing specific pyrazole isomers with defined substitution patterns. Several strategies have been developed to control regioselectivity in pyrazole formation.

Fluorinated alcohol solvents have been shown to dramatically improve regioselectivity in pyrazole synthesis [18]. The use of 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents in the condensation of 1,3-diketones with hydrazines provides excellent regioselectivity (>90:10 ratios) [18]. The mechanism involves hydrogen bonding between the fluorinated solvent and the hydrazine, directing the cyclization to favor formation of the desired regioisomer [18].

Temperature-controlled divergent synthesis offers another approach to regioselective pyrazole formation [8]. At room temperature, tosyl-protected pyrazoles are obtained with high selectivity, while heating to 95°C selectively produces unprotected pyrazoles [8]. This methodology achieves yields of 85-95% with excellent regioselectivity [8].

The use of organocatalysts has enabled highly regioselective synthesis of pyrazoles from diazo compounds and carbonyl compounds [19]. Secondary amines serve as effective catalysts for this transformation, providing pyrazoles with >95% regioselectivity at room temperature [19]. The reaction proceeds through enamine formation, followed by nucleophilic attack of the diazo compound [19].

Scale-up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction scalability, economic factors, and process safety.

Continuous flow synthesis has emerged as a preferred approach for large-scale pyrazole production [20]. This methodology offers precise control over reaction parameters and enables continuous manufacturing processes [20]. Flow reactors facilitate heat and mass transfer, resulting in improved yields and reduced reaction times [20]. The synthesis of 1,4-disubstituted pyrazoles via sydnone cycloaddition has been successfully scaled to produce kilogram quantities within 2-5 hours [20].

Process optimization studies have identified key parameters for successful scale-up [21]. Temperature control is critical, with deviations of ±1°C at industrial scale compared to ±5°C at laboratory scale [21]. Mixing efficiency becomes increasingly important at larger scales, requiring specialized impeller designs and reaction vessel configurations [21].

Economic considerations favor processes that minimize waste generation and enable catalyst recovery [21]. The use of heterogeneous catalysts allows for easy separation and recycling, reducing overall production costs [21]. Solvent recovery systems have been implemented to recycle organic solvents, achieving recovery rates of >95% [21].

Safety considerations at industrial scale include proper handling of hydrazine derivatives and control of exothermic reactions [22]. The implementation of automated process control systems ensures consistent product quality and minimizes operator exposure to hazardous materials [22].

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic methods has become increasingly important in pyrazole chemistry, driven by regulatory requirements and sustainability concerns.

Water-based synthesis represents a significant advancement in green chemistry approaches [23] [24]. These methodologies eliminate organic solvents entirely, using water as the sole reaction medium [23]. The synthesis of pyrazole carboxylic acids in water achieves yields of 65-92% while dramatically reducing environmental impact [23]. The use of water-soluble catalysts such as cerium oxide supported on silica enables multicomponent reactions under completely aqueous conditions [23].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating [25] [26]. This approach reduces reaction times from hours to minutes while improving yields by 10-25% [25]. The selective heating of polar molecules in the reaction mixture leads to more efficient energy utilization and reduced side product formation [25].

Mechanochemical synthesis using ball mills provides a solvent-free approach to pyrazole synthesis [25]. This methodology achieves yields of 52-95% through mechanical activation of reactants [25]. The process eliminates the need for organic solvents and significantly reduces reaction times [25].

Biocatalytic approaches have been explored for specific transformations in pyrazole synthesis [27]. Lipase-catalyzed ester hydrolysis provides enantioselective access to chiral pyrazole carboxylic acids [27]. This methodology operates under mild conditions (25-40°C) and achieves high enantioselectivity (>95% ee) [27].

The use of renewable feedstocks and biodegradable catalysts has gained attention [24]. Banana peel extract has been successfully employed as a reaction medium for pyrazole synthesis, achieving yields comparable to conventional methods [24]. This approach utilizes agricultural waste as a sustainable resource while eliminating toxic organic solvents [24].

Preparation of Derivatives and Analogues

The derivatization of pyrazole carboxylic acids provides access to a wide range of structural analogues with diverse biological and chemical properties.

Amidation reactions offer a versatile approach to pyrazole carboxamide derivatives [28]. The reaction of pyrazole carboxylic acids with amines in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) provides amides in 70-90% yields [28]. This methodology tolerates a wide range of amine substrates and enables the preparation of complex derivatives [28].

Esterification reactions provide access to pyrazole carboxylic esters through reaction with alcohols under acidic conditions [29]. The use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid facilitates the reaction under mild conditions [29]. This approach achieves yields of 75-95% and enables the preparation of various alkyl and aryl esters [29].

N-alkylation of pyrazole carboxylic acids enables the introduction of diverse substituents at the nitrogen position [30]. The reaction typically employs alkyl halides in the presence of bases such as potassium carbonate [30]. This methodology achieves high regioselectivity (>99:1) for N1-alkylation over N2-alkylation [30].

Transition-metal-catalyzed C-H functionalization provides direct access to functionalized pyrazole derivatives [31]. Palladium-catalyzed arylation, alkylation, and heteroatom introduction reactions enable the preparation of diverse analogues in a single step [31]. This approach eliminates the need for pre-functionalized starting materials and offers excellent functional group tolerance [31].

The preparation of heterocyclic analogues through ring-fusion reactions has been extensively studied [32]. The condensation of pyrazole carboxylic acids with various heterocyclic amines provides access to fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines [32]. These methodologies typically achieve yields of 60-85% and enable the preparation of complex polycyclic structures [32].

Oxidative functionalization approaches enable the introduction of heteroatoms into pyrazole rings [33]. Electrochemical halogenation and thiocyanation provide regioselective access to substituted derivatives [33]. These methods operate under mild conditions and achieve high selectivity for specific ring positions [33].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant